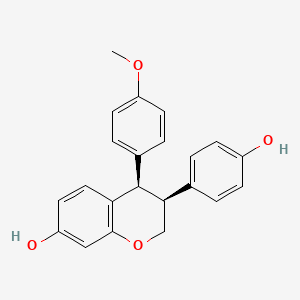![molecular formula C29H23F3N4O2 B15139458 N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxytryptophan (5-MTP) is a tryptophan metabolite with significant anti-inflammatory properties. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . This compound has been studied for its potential therapeutic applications, particularly in the context of vascular injury and inflammation .
Métodos De Preparación
5-Methoxytryptophan is synthesized from L-tryptophan through a two-step enzymatic process. The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase-1. The second step involves the methylation of 5-hydroxytryptophan by hydroxyindole O-methyltransferase to produce 5-Methoxytryptophan
Análisis De Reacciones Químicas
5-Methoxytryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Methoxytryptophan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives.
Biology: It plays a role in cellular signaling and has been studied for its effects on endothelial cells.
Medicine: It has potential therapeutic applications in treating vascular injuries, inflammation, and fibrosis.
Mecanismo De Acción
5-Methoxytryptophan exerts its effects primarily through the inhibition of p38 MAPK activation. By blocking p38 MAPK, it inhibits NF-κB and an array of transactivators important in mediating smooth muscle cell phenotypic switch . This inhibition leads to reduced inflammation and protection of endothelial barrier function. Additionally, 5-Methoxytryptophan controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Comparación Con Compuestos Similares
5-Methoxytryptophan can be compared with other tryptophan metabolites such as:
5-Hydroxytryptophan: Another tryptophan metabolite involved in serotonin synthesis.
Tryptamine: A monoamine alkaloid derived from tryptophan.
Serotonin: A neurotransmitter synthesized from tryptophan.
5-Methoxytryptophan is unique due to its specific anti-inflammatory properties and its role in protecting endothelial cells and promoting vascular health .
Propiedades
Fórmula molecular |
C29H23F3N4O2 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
N-methyl-3-[1-[4-(prop-2-ynoylamino)phenyl]-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C29H23F3N4O2/c1-3-27(37)34-23-12-15-25(16-13-23)36-26(18-24(35-36)14-17-28(38)33-2)21-6-4-19(5-7-21)20-8-10-22(11-9-20)29(30,31)32/h1,4-13,15-16,18H,14,17H2,2H3,(H,33,38)(H,34,37) |
Clave InChI |
UOGAVVINOTWELT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


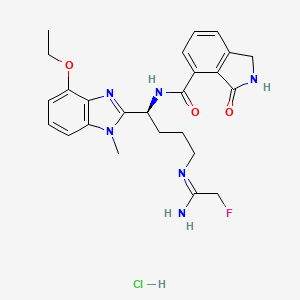
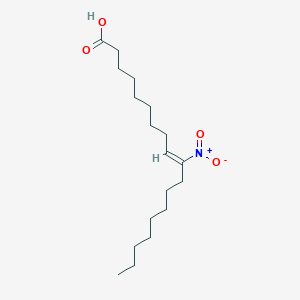
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
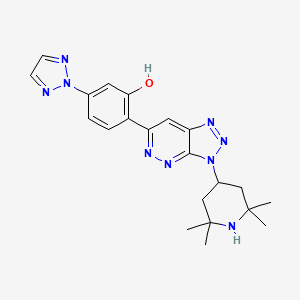
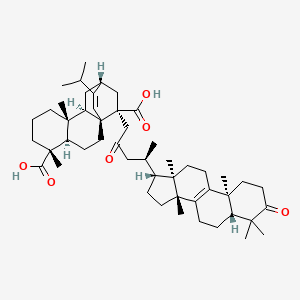
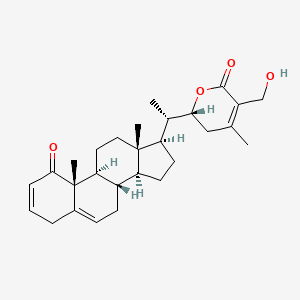
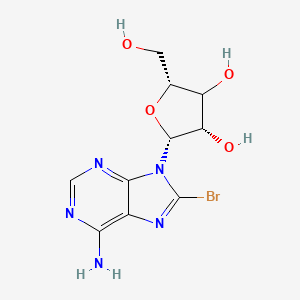
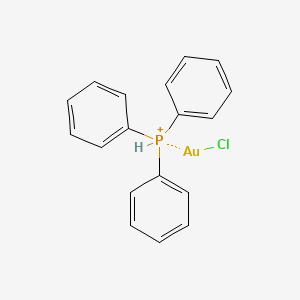
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
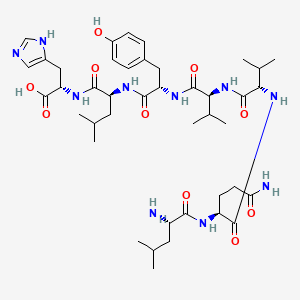
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
